molecular formula C7H13BrO5 B3056774 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol CAS No. 7404-26-4

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol

Cat. No.: B3056774
CAS No.: 7404-26-4
M. Wt: 257.08 g/mol
InChI Key: PVACZFVRYLENKH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is a halogenated carbohydrate derivative characterized by a tetrahydropyran (oxane) ring substituted with a bromomethyl group at the C2 position, a methoxy group at C6, and hydroxyl groups at C3, C4, and C3. This compound belongs to a broader class of modified sugars, which are pivotal intermediates in synthetic organic chemistry, particularly in glycosylation reactions and drug design.

Properties

IUPAC Name

2-(bromomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACZFVRYLENKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CBr)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995456
Record name Methyl 6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-26-4, 7465-44-3
Record name NSC403456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol can be achieved through several methods. One common approach involves the bromomethylation of a precursor compound, such as 6-methoxy-oxane-3,4,5-triol. This reaction typically uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromomethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromomethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of hydrobromic acid and paraformaldehyde remains common, but the reaction parameters are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of aldehydes or ketones.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C7H13BrO5
  • Molecular Weight : 239.08 g/mol
  • CAS Number : 7404-26-4

The compound features a bromomethyl group that enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol has been investigated for its potential use in pharmaceuticals:

  • Antidiabetic Agents : Research indicates that compounds similar to this compound can inhibit sodium-dependent glucose cotransporters (SGLTs), which are targets for diabetes treatment. Such inhibition can lead to decreased glucose reabsorption in the kidneys, thus lowering blood sugar levels .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis in tumor cells .

Biochemical Research

The compound is also valuable in biochemical studies:

  • Enzyme Inhibition Studies : Its structural features allow it to serve as a substrate or inhibitor for various enzymes, facilitating research into enzyme mechanisms and kinetics .

Material Science

In material science, this compound can be utilized:

  • Polymer Synthesis : The bromomethyl group can be used in polymerization reactions to create functionalized polymers with specific properties for applications in coatings and adhesives .

Case Study 1: Antidiabetic Research

A study published in a pharmacological journal explored the efficacy of SGLT inhibitors derived from oxane compounds. The research demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic animal models. The findings suggest a promising avenue for developing new treatments for diabetes .

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that compounds related to this compound exhibited notable cytotoxicity. The research indicated that these compounds could disrupt cellular processes critical for cancer cell survival, presenting opportunities for further development into anticancer agents .

Data Table

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntidiabetic agentsInhibition of SGLTs leading to reduced blood sugar
Biochemical ResearchEnzyme inhibition studiesUseful as substrates/inhibitors for enzyme studies
Material SciencePolymer synthesisFunctionalized polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, further modulating its chemical behavior .

Comparison with Similar Compounds

Key Observations:

  • Halogen vs. Hydroxyl Groups : Bromo- and iodo-methyl analogs exhibit higher molecular weights and enhanced electrophilicity compared to hydroxyl/methoxy derivatives, making them suitable for nucleophilic substitution reactions .
  • Stereochemical Complexity: Methyl β-D-altropyranoside () and natural analogs () emphasize stereochemical specificity, crucial for biological recognition (e.g., enzyme binding).

Anticancer Potential

  • Hydroxymethyl Analogs: 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol () induces apoptosis in PC3 prostate cancer cells via MAPK pathway activation.
  • Halogenated Derivatives : Bromo- and iodo-methyl groups may enhance cytotoxicity by increasing membrane permeability or acting as alkylating agents, though specific data for this compound remains unexplored .

Biological Activity

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₉BrO₅
  • Molecular Weight : Approx. 241.05 g/mol

This compound features a bromomethyl group, a methoxy group, and a sugar-like oxane structure that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle in the G2/M phase.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

These results indicate that higher concentrations of the compound significantly reduce cell viability, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
  • Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Bacterial Infections : In a murine model of bacterial infection, administration of the compound led to a significant reduction in bacterial load compared to controls.
  • Cancer Treatment Model : In xenograft models of breast cancer, treatment with varying doses of the compound resulted in tumor size reduction and improved survival rates.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol?

  • Methodological Answer : The compound is synthesized via regioselective bromination of a methoxy-substituted oxane precursor. Key steps include:

  • Protection of hydroxyl groups using acetyl or benzyl groups to avoid side reactions during bromination .
  • Bromination : Use of N-bromosuccinimide (NBS) or HBr in acetic acid under controlled temperatures (0–5°C) to minimize over-bromination .
  • Deprotection : Acidic or basic hydrolysis to regenerate hydroxyl groups.
  • Optimization : Reaction yields (50–70%) depend on solvent polarity (e.g., DCM vs. THF) and stoichiometry of brominating agents .

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (δ 3.3–3.5 ppm) and bromomethyl (δ 3.8–4.2 ppm) groups. Anomeric protons in the oxane ring appear at δ 4.5–5.5 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~308 (M+H+^+) confirm the molecular formula C7H13BrO5C_7H_{13}BrO_5 .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Light Sensitivity : Bromomethyl groups are prone to photolytic decomposition; store in amber vials under inert gas (N2_2/Ar) .
  • Moisture : Hydrolysis of the bromomethyl group occurs in aqueous media; use anhydrous solvents (e.g., dry DMSO) for stock solutions .
  • Temperature : Long-term storage at –20°C in desiccated environments minimizes degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Methodological Answer :

  • Steric and Electronic Effects : Bromination favors the less sterically hindered carbon adjacent to the methoxy group. DFT calculations predict electron density distribution to guide reagent choice (e.g., electrophilic bromine sources for electron-rich sites) .
  • Catalytic Approaches : Lewis acids like FeCl3_3 or ZnBr2_2 enhance regioselectivity by stabilizing transition states .
  • Contradiction Analysis : Conflicting reports on NBS vs. HBr efficiency suggest solvent-dependent reactivity (e.g., higher selectivity in THF vs. acetic acid) .

Q. What computational tools predict the compound’s reactivity in glycosylation reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for SN2 displacement reactions, predicting activation energies for bromomethyl group substitution .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize carbocation intermediates) .
  • Contradiction Alert : Some studies suggest steric hindrance from the methoxy group reduces nucleophilic attack efficiency, conflicting with MD predictions .

Q. How does structural modification (e.g., halogen substitution) impact biological activity?

  • Methodological Answer :

  • Comparative Studies : Replace bromine with iodine (see : 2-(Iodomethyl)-6-methoxy-oxane-3,4,5-triol) to assess halogen size effects on enzyme inhibition (e.g., glycosidases) .
  • Activity Assays : IC50_{50} values measured via fluorogenic substrate hydrolysis in enzyme kinetics experiments .
  • Data Interpretation : Bromine’s electronegativity enhances binding affinity compared to iodine, but steric bulk may reduce solubility .

Contradictions and Open Questions

  • Synthetic Yield Variability : Discrepancies in reported yields (50–70%) may arise from trace moisture in solvents or incomplete protection .
  • Biological Activity : Conflicting IC50_{50} values for bromo vs. iodo analogs suggest assay-specific interference (e.g., buffer composition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol
Reactant of Route 2
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol

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